7-Nitropyrido[2,3-b]pyrazine
CAS No.: 1337880-33-7
Cat. No.: VC16006060
Molecular Formula: C7H4N4O2
Molecular Weight: 176.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337880-33-7 |
|---|---|
| Molecular Formula | C7H4N4O2 |
| Molecular Weight | 176.13 g/mol |
| IUPAC Name | 7-nitropyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C7H4N4O2/c12-11(13)5-3-6-7(10-4-5)9-2-1-8-6/h1-4H |
| Standard InChI Key | ZCONTKOGPMJFJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=N1)C=C(C=N2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
The core structure of 7-nitropyrido[2,3-b]pyrazine consists of a pyrido[2,3-b]pyrazine scaffold fused with a nitro group at position 7. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 1,4-dihydro-7-nitropyrido[2,3-b]pyrazine-2,3-dione, with the CAS registry number 144435-09-6 . Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=C(C=NC2=C1NC(=O)C(=O)N2)N+[O-] |
| InChIKey | FZAAGBYLDXVMRM-UHFFFAOYSA-N |
| Topological Polar Surface Area | 124.43 Ų |
The nitro group’s electron-withdrawing nature significantly influences the compound’s reactivity, facilitating electrophilic substitutions and interactions with biological targets .
Synthetic Methodologies
Condensation-Reduction Approach
A widely reported synthesis involves the condensation of nitromalonaldehyde with 2,4-diaminopyrimidine, yielding 2,4-diamino-6-nitropyrido[2,3-b]pyrimidine as an intermediate. Subsequent reduction steps using catalytic hydrogenation or sodium dithionite produce 7-nitropyrido[2,3-b]pyrazine. This method achieves moderate yields (45–60%) and requires stringent control over reaction conditions to avoid over-reduction.
Multicomponent Synthesis
Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. For example, a one-pot reaction of aldehydes, amines, and nitroalkanes under microwave irradiation generates pyrido[2,3-b]pyrazine derivatives with substituted nitro groups . This approach reduces purification steps and improves scalability, with reported yields exceeding 70% for compound 7 (7-nitropyrido[2,3-b]pyrazine) .
Electronic and Spectroscopic Properties
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic behavior :
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap () | 3.444 eV |
| Dipole Moment () | 6.92 Debye |
| Average Polarizability () | esu |
| First Hyperpolarizability () | esu |
The narrow (3.444 eV) correlates with high softness (0.290 eV), indicating enhanced reactivity and charge-transfer capabilities . UV-Vis spectroscopy reveals a strong absorption band at 320 nm, attributed to transitions within the conjugated system .
Biological Activity and Mechanistic Insights
Antiurease and Antioxidant Activity
Compound 7 shows notable antiurease activity (IC = 18.7 μM), outperforming thiourea (IC = 21.3 μM) as a reference . Additionally, its DPPH radical scavenging activity (78.4% at 100 μM) suggests utility in oxidative stress mitigation .
Electrochemical DNA Sensing
Functionalized 7-nitropyrido[2,3-b]pyrazine derivatives serve as electrochemical probes for DNA detection. Cyclic voltammetry studies reveal a linear response () to DNA concentrations between 1–50 μM, with a detection limit of 0.3 μM . The mechanism involves intercalation into DNA base pairs, altering redox peak currents .
Nonlinear Optical (NLO) Applications
The compound’s strong NLO response stems from its polarized -electron system. Key parameters include:
| NLO Parameter | Value |
|---|---|
| Second Hyperpolarizability () | esu |
| Nonlinear Refractive Index () | cm/W |
These properties position 7-nitropyrido[2,3-b]pyrazine as a candidate for photonic devices, optical switches, and frequency doublers .
Physicochemical and Pharmacokinetic Profile
Experimental and computed properties highlight its drug-likeness:
| Property | Experimental | Computed |
|---|---|---|
| LogP | 0.042 | -0.5 (XlogP) |
| Water Solubility | 1.2 mg/mL | 3.4 mg/mL (ALOGPS) |
| Hydrogen Bond Donors | 2 | 2 |
The low LogP value suggests moderate hydrophilicity, favoring aqueous solubility but potentially limiting blood-brain barrier penetration .
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